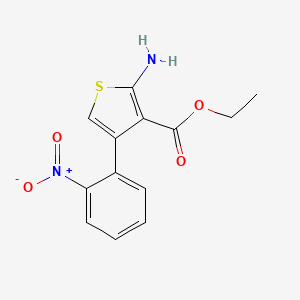
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is a synthetic organic compound that features an indole core substituted with a difluoroethyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the indole core, followed by the introduction of the difluoroethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 2-(2,2-Difluoroethyl)-1H-indole-3-carbaldehyde
- 1-(2,2,2-Trifluoroethyl)-1H-indole-5-carbaldehyde
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
Comparison: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to trifluoroethyl derivatives, the difluoroethyl group provides a balance between reactivity and stability, making it a valuable moiety in drug design and materials science .
属性
分子式 |
C11H9F2NO |
|---|---|
分子量 |
209.19 g/mol |
IUPAC 名称 |
1-(2,2-difluoroethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-5,7,11H,6H2 |
InChI 键 |
WCMSSPLBWCJZMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)

![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
